molecular formula C7H14ClN B2885782 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride CAS No. 2108850-31-1

1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride

Cat. No.: B2885782
CAS No.: 2108850-31-1
M. Wt: 147.65
InChI Key: JHJMWLCLBIMYAB-UHFFFAOYSA-N
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Description

1-Bicyclo[211]hexanylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of the bicyclo[211]hexane structure, which is known for its unique and strained ring system

Scientific Research Applications

1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride has several applications in scientific research:

Safety and Hazards

The safety information for 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . The future direction is to expand the toolbox of available bicyclic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane core. This reaction can be carried out using a mercury lamp, although this requires specialized equipment and glassware . The reaction conditions often involve the use of 1,5-dienes as starting materials, which undergo cycloaddition to form the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of photochemical cycloaddition can be scaled up with appropriate modifications to the reaction setup. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve standard laboratory techniques, including controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride is unique due to its specific ring strain and the presence of the amine group, which allows for diverse chemical modifications and applications. Its compact and rigid structure makes it particularly valuable in the design of new molecules with enhanced biological activity and stability.

Properties

IUPAC Name

1-bicyclo[2.1.1]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-7-2-1-6(3-7)4-7;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJMWLCLBIMYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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